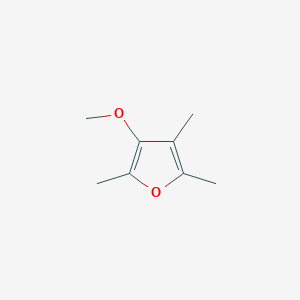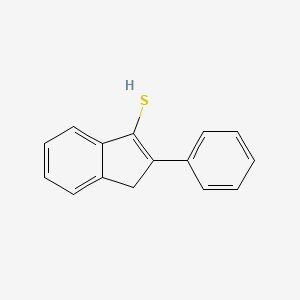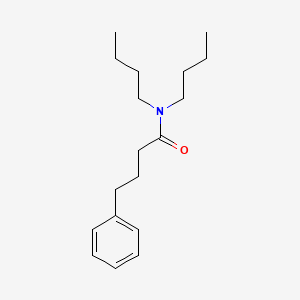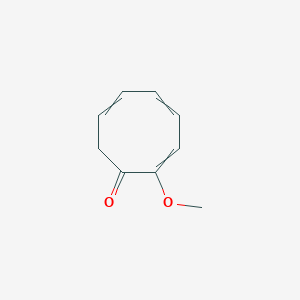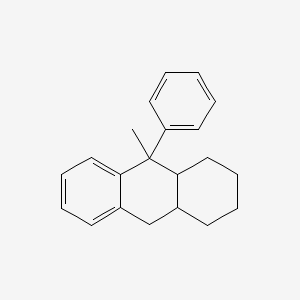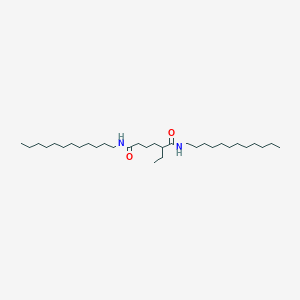
N~1~,N~6~-Didodecyl-2-ethylhexanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~6~-Didodecyl-2-ethylhexanediamide is a chemical compound with the molecular formula C32H64N2O2 It is a diamide derivative of 2-ethylhexane, featuring two dodecyl (C~12~H~25~) chains attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Didodecyl-2-ethylhexanediamide typically involves the reaction of 2-ethylhexanediamine with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-ethylhexanediamine+2 dodecanoyl chloride→N 1 ,N 6 -Didodecyl-2-ethylhexanediamide+2HCl
Industrial Production Methods
Industrial production of N1,N~6~-Didodecyl-2-ethylhexanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~6~-Didodecyl-2-ethylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C) are employed.
Major Products Formed
Oxidation: Formation of dodecanoic acid and 2-ethylhexanoic acid.
Reduction: Formation of N1,N~6~-Didodecyl-2-ethylhexanediamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~6~-Didodecyl-2-ethylhexanediamide has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~6~-Didodecyl-2-ethylhexanediamide involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It may also interact with specific proteins, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~6~-Didodecyl-1,6-hexanediamide
- N~1~,N~6~-Dioctyl-2-ethylhexanediamide
- N~1~,N~6~-Didecyl-2-ethylhexanediamide
Uniqueness
N~1~,N~6~-Didodecyl-2-ethylhexanediamide is unique due to its specific structural features, including the presence of two long dodecyl chains and the 2-ethylhexane backbone. These structural characteristics confer distinct physicochemical properties, such as enhanced hydrophobicity and amphiphilicity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
61261-69-6 |
|---|---|
Fórmula molecular |
C32H64N2O2 |
Peso molecular |
508.9 g/mol |
Nombre IUPAC |
N,N'-didodecyl-2-ethylhexanediamide |
InChI |
InChI=1S/C32H64N2O2/c1-4-7-9-11-13-15-17-19-21-23-28-33-31(35)27-25-26-30(6-3)32(36)34-29-24-22-20-18-16-14-12-10-8-5-2/h30H,4-29H2,1-3H3,(H,33,35)(H,34,36) |
Clave InChI |
VTDBBLOMANYQDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)CCCC(CC)C(=O)NCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
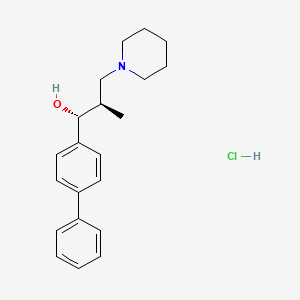
![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
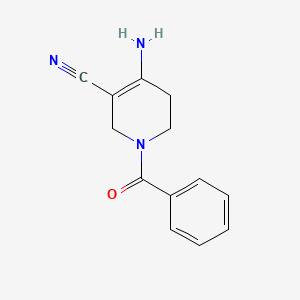
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
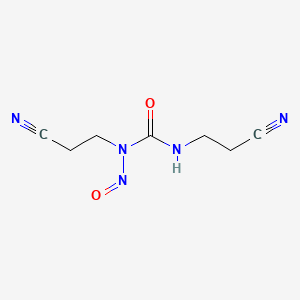
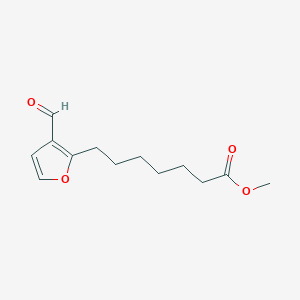
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)
